molecular formula C6H6ClN3O B6190804 3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one CAS No. 2680527-82-4

3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one

Cat. No.: B6190804
CAS No.: 2680527-82-4
M. Wt: 171.58 g/mol
InChI Key: PTDVCFWQKXIENV-UHFFFAOYSA-N
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Description

. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a chloro-substituted pyrrole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs.

Scientific Research Applications

3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar triazine scaffold.

Uniqueness

3-chloro-4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-4-one is unique due to its specific chloro substitution and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2680527-82-4

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-7,8-dihydro-6H-pyrrolo[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C6H6ClN3O/c7-5-6(11)10-3-1-2-4(10)8-9-5/h1-3H2

InChI Key

PTDVCFWQKXIENV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(C(=O)N2C1)Cl

Purity

95

Origin of Product

United States

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